Divergent pKa Values Enable Differentiated Ionic Interactions
(1-Aminocyclobutyl)methanol exhibits a predicted pKa of 15.05±0.10 , which is substantially higher (more basic) than the pKa of 9.3-9.5 reported for its positional isomer, (3-aminocyclobutyl)methanol . This difference in basicity will govern the protonation state of the amine at physiological pH, affecting its ionic interactions with biological targets.
| Evidence Dimension | Amino Group Basicity (pKa) |
|---|---|
| Target Compound Data | 15.05±0.10 (Predicted) |
| Comparator Or Baseline | (3-aminocyclobutyl)methanol; pKa ~9.3-9.5 |
| Quantified Difference | Approximately 5.5 log units (more basic) |
| Conditions | Computational prediction |
Why This Matters
This stark difference in pKa is a critical selection criterion for chemists optimizing amine-containing pharmacophores where a specific charge state is required for target engagement or solubility.
